molecular formula C15H12I3NNaO4+ B12439865 Sodium (+)-triiodothyronine

Sodium (+)-triiodothyronine

Cat. No.: B12439865
M. Wt: 673.96 g/mol
InChI Key: SBXXSUDPJJJJLC-UTONKHPSSA-N
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Description

Sodium (+)-triiodothyronine is a synthetic form of the thyroid hormone triiodothyronine (T3), which plays a crucial role in regulating metabolism, growth, and development in the human body. This compound is often used in medical treatments for thyroid disorders, such as hypothyroidism, where the thyroid gland does not produce enough hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (+)-triiodothyronine typically involves the iodination of tyrosine residues in thyroglobulin, followed by hydrolysis to release the hormone. The process can be summarized as follows:

    Iodination: Tyrosine residues in thyroglobulin are iodinated using iodine or iodide salts under oxidative conditions.

    Coupling: The iodinated tyrosine residues couple to form diiodotyrosine (DIT) and monoiodotyrosine (MIT).

    Hydrolysis: The coupled product is hydrolyzed to release triiodothyronine (T3).

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis and purification processes. The key steps include:

    Chemical Synthesis: Large-scale iodination and coupling reactions are carried out in controlled environments.

    Purification: The synthesized product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Sodium (+)-triiodothyronine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deiodinated metabolites.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.

    Substitution Reactions: Halogen exchange reactions can be carried out using halide salts under specific conditions.

Major Products Formed

    Deiodinated Metabolites: Products formed from oxidation reactions.

    Precursor Forms: Products formed from reduction reactions.

    Iodinated Compounds: Products formed from substitution reactions.

Scientific Research Applications

Sodium (+)-triiodothyronine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its role in cellular metabolism and gene expression.

    Medicine: Used in the treatment of thyroid disorders and as a diagnostic tool in thyroid function tests.

    Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

Sodium (+)-triiodothyronine exerts its effects by binding to thyroid hormone receptors (TRs) in the nucleus of cells. This binding activates the transcription of target genes involved in metabolism, growth, and development. The molecular targets and pathways include:

    Thyroid Hormone Receptors (TRs): TRα and TRβ isoforms.

    Gene Transcription: Activation of genes involved in energy metabolism, protein synthesis, and cell differentiation.

    Metabolic Pathways: Regulation of basal metabolic rate, thermogenesis, and lipid metabolism.

Comparison with Similar Compounds

Sodium (+)-triiodothyronine can be compared with other thyroid hormones and analogs, such as:

    Levothyroxine (T4): A synthetic form of thyroxine, which is converted to triiodothyronine (T3) in the body.

    Liothyronine (T3): Another synthetic form of triiodothyronine, similar to this compound.

    Diiodothyronine (T2): A less active form of thyroid hormone with two iodine atoms.

Uniqueness

This compound is unique due to its rapid onset of action and higher potency compared to other thyroid hormones. It is particularly useful in situations where a quick therapeutic response is required, such as in the treatment of myxedema coma.

Properties

Molecular Formula

C15H12I3NNaO4+

Molecular Weight

673.96 g/mol

IUPAC Name

sodium;(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/t12-;/m1./s1

InChI Key

SBXXSUDPJJJJLC-UTONKHPSSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@H](C(=O)O)N)I)I)O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+]

Origin of Product

United States

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